
6-Hydroxymethyl-7,8-dihydropterin
Overview
Description
6-Hydroxymethyl-7,8-dihydropterin (HMDP) is a critical intermediate in the folate biosynthesis pathway, essential in microorganisms and plants but absent in animals . HMDP serves as the substrate for this compound pyrophosphokinase (HPPK), which catalyzes the transfer of pyrophosphate from ATP to HMDP, yielding this compound pyrophosphate (HPPP) and AMP . This reaction follows an ordered kinetic mechanism where ATP binds first (Kd = 2.6–4.5 µM), followed by HMDP (Kd < 1 µM) . Magnesium ions are critical for stabilizing the transition state, and product release is rate-limiting . HMDP's structure (C₇H₉N₅O₂) features a 7,8-dihydropterin core with a hydroxymethyl group at position 6, making it distinct from oxidized or fully reduced pterins .
Preparation Methods
The synthesis of 6-Hydroxymethyl-7,8-Dihydropterin involves several steps. One common method includes the conversion of 7,8-dihydroneopterin to this compound using dihydroneopterin aldolase . This enzyme can utilize L-threo-dihydroneopterin and D-erythro-dihydroneopterin as substrates for the formation of this compound . Industrial production methods often involve the use of genetically engineered microorganisms to produce the enzyme required for this conversion .
Chemical Reactions Analysis
6-Hydroxymethyl-7,8-Dihydropterin undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-Hydroxymethyl-7,8-Dihydropterin has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various pterin derivatives.
Medicine: It is a target for developing novel antimicrobial agents due to its role in the folate pathway.
Mechanism of Action
The mechanism of action of 6-Hydroxymethyl-7,8-Dihydropterin involves its role as a substrate for the enzyme this compound pyrophosphokinase. This enzyme catalyzes the transfer of pyrophosphate from ATP to this compound, which is the first reaction in the folate biosynthetic pathway . The binding of ATP causes a conformational shift in the enzyme, allowing the substrate to bind and the reaction to proceed .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-Azidomethyl-5,6,7,8-Tetrahydropterin
- Structural Differences : Replaces the hydroxymethyl group of HMDP with an azidomethyl group. The tetrahydropterin core (saturated 5,6,7,8 positions) further differentiates it from HMDP’s dihydro state .
- Synthesis Challenges : Requires catalytic hydrogenation and acylation steps but faces solubility issues during halogenation attempts .
- Physical Properties : Exhibits two pKa values (0.5 and 4.5) due to protonation equilibria, with UV spectra showing hypsochromic shifts upon protonation—distinct from HMDP’s spectral behavior .
Bisubstrate Analog Inhibitors (HP-1, HP-3, HPnA)
- Design: Link HMDP to adenosine via phosphate or non-phosphate bridges (e.g., piperidine in HP-3) to mimic the HPPK transition state .
- Binding Modes : HP-3 induces adenine base flipping in HPPK, a unique mechanism compared to HMDP’s native binding .
- Potency :
- Thermodynamic Stability : HP-3’s phenethyl substituent enhances hydrophobic interactions, improving inhibition over simpler analogs .
6-Hydroxymethylpterin Derivatives
- Functional Modifications : Include halogenated (e.g., 6-chloromethyl) or acylated variants. These derivatives often fail to bind HPPK due to altered hydrogen-bonding networks or steric hindrance .
Functional Comparison with Pathway Intermediates
6-Hydroxymethyl-7,8-Dihydropterin Pyrophosphate (HPPP)
- Role : Product of HPPK catalysis; substrate for dihydropteroate synthase (DHPS) in the next folate pathway step .
- Structural Difference : Addition of pyrophosphate group at position 6 .
Dihydropteroate
- Synthesis: Formed by DHPS via condensation of HPPP and p-aminobenzoic acid (pABA) .
- Inhibition : Targeted by sulfonamides (e.g., sulfadoxine), which compete with pABA, unlike HMDP/HPPP-targeting compounds .
Enzymatic and Structural Insights
HPPK Binding Pockets
- HMDP Interaction : Binds via hydrogen bonds with Arg82 and Arg92 in E. coli HPPK; conformational changes in loops (HLp1-3) stabilize the active site .
- Inhibitor Specificity : Bisubstrate analogs exploit both pterin and ATP pockets, but modifications (e.g., HP-3’s linker) alter binding modes compared to HMDP .
Bifunctional vs. Monofunctional Systems
- Bifunctional HPPK-DHPS : Found in plants and pathogens (e.g., Plasmodium), these systems channel HPPP directly to DHPS, minimizing intermediate release .
- Monofunctional Systems: In E. coli, HPPK and DHPS are separate, allowing HPPP accumulation and feedback inhibition by downstream folates .
Antimicrobial Targeting
- HPPK Conservation : Drug-binding pockets are >80% conserved in ESKAPE pathogens, except S. aureus .
- Species-Specific Variations : Yersinia pestis HPPK has a unique loop conformation, necessitating tailored inhibitors .
Dietary Metabolites
- Human Exposure : HMDP is detected in serum after consumption of certain vegetables, though its role in human metabolism remains unclear .
Data Tables
Table 1: Key Structural and Functional Properties
Table 2: Inhibition Efficacy of Bisubstrate Analogs
Inhibitor | Linker Type | Kd (µM) | Ki (µM) | Unique Feature |
---|---|---|---|---|
HP2A | Phosphate | 4.5 | 2.1 | Mimics native transition state |
HP-3 | Piperidine | 0.2 | 0.6 | Induces adenine flipping |
HP4A | Tetraphosphate | 1.8 | 0.9 | Extended phosphate chain |
Biological Activity
6-Hydroxymethyl-7,8-dihydropterin (HMDP) is a significant intermediate in the folate biosynthetic pathway, particularly involved in the enzymatic activities of this compound pyrophosphokinase (HPPK) and dihydropteroate synthase (DHPS). These enzymes are essential for microbial survival and are considered promising targets for antimicrobial drug development due to their absence in mammals.
1. Enzymatic Function and Mechanism
HMDP is converted into this compound-pyrophosphate (DHPPP) by HPPK through the transfer of pyrophosphate from ATP. This reaction is followed by the condensation of DHPPP with para-aminobenzoic acid (pABA) by DHPS to produce dihydropteroate (DHPteroate), a precursor in the synthesis of tetrahydrofolate (THF), which is crucial for DNA synthesis and repair in bacteria and certain eukaryotes .
2. Biological Significance
The biological activity of HMDP and its derivatives is highlighted by their role in:
- Antimicrobial Targeting : The enzymes HPPK and DHPS are validated targets for developing new antimicrobial agents. Inhibitors targeting these enzymes can potentially disrupt folate synthesis in pathogenic bacteria, leading to growth inhibition .
- Drug Resistance : Resistance mechanisms against sulfonamide drugs often involve mutations in DHPS. Understanding the structure and function of HPPK can aid in designing inhibitors that circumvent these resistance mechanisms .
3. Structural Insights
Recent crystallographic studies have provided insights into the structure of HPPK-DHPS complexes from various organisms, including Francisella tularensis and Plasmodium falciparum. These studies reveal how substrate binding occurs within distinct active sites, allowing for the development of bisubstrate analog inhibitors that can effectively block enzymatic activity .
4. Case Studies on Inhibitors
Several studies have focused on developing inhibitors against HPPK:
- Inhibitor Design : Bisubstrate analogs have been synthesized that mimic the transition state of the enzymatic reaction. These compounds show potent inhibitory activity against both HPPK and DHPS, demonstrating potential as novel antimicrobial agents .
- Molecular Docking : Computational studies have utilized molecular docking techniques to predict binding affinities of various inhibitors to the active sites of HPPK and DHPS, providing a basis for further experimental validation .
5. Implications for Drug Development
The ongoing research into the biological activity of HMDP emphasizes its potential as a target for new antimicrobial therapies. Given the rise of antibiotic resistance, compounds that inhibit folate biosynthesis represent a critical area for therapeutic innovation.
Q & A
Basic Research Questions
Q. How can the crystal structure of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) be determined experimentally?
The crystal structure of HPPK can be resolved using X-ray diffraction with synchrotron radiation (e.g., APS Beamline 22-BM at λ = 1.0 Å). Key steps include:
- Crystallization : Vapor diffusion (sitting drop method) at pH 6.5 and 291 K, using sodium cacodylate and tri-sodium citrate as precipitants .
- Data collection : High-resolution (2.0 Å) datasets are processed with software like HKL-2000 for scaling and reduction.
- Refinement : Molecular replacement using PHENIX, starting from homologous structures (e.g., PDB 4M5M), with R-factor values below 0.2 .
Q. What biochemical assays are used to study HPPK activity and substrate binding?
- Kinetic assays : Ordered Bi Bi mechanism confirmed via steady-state kinetics, where ATP binds first, followed by this compound (H2Pte). Product release (AMP and H2Pte pyrophosphate) is rate-limiting .
- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) of inhibitors (e.g., bisubstrate analogues) in the presence of ATP analogues like AMPCPP .
- Fluorescence assays : Monitor nucleotide binding using fluorescent ATP analogues (e.g., 3′-anthraniloyl-ATP) to track conformational changes .
Q. What is the role of HPPK in microbial folate biosynthesis?
HPPK catalyzes the pyrophosphoryl transfer from ATP to H2Pte, forming this compound pyrophosphate (H2Pte-PP). This step is essential for downstream synthesis of dihydropteroate (a folate precursor) and is absent in humans, making it a target for antimicrobial development .
Advanced Research Questions
Q. How do conformational dynamics in HPPK influence catalysis?
- Loop movements : Three flexible loops (Loop 1–3) undergo >17 Å displacements upon MgATP/MgADP binding, facilitating substrate entry and product release. Loop 3 stabilizes the transition state via hydrogen bonding .
- NMR studies : Reveal increased mobility in Loop 2 during catalysis, suggesting dynamic coupling between ATP binding and pyrophosphoryl transfer .
- Role of Mg²⁺ : Coordinates with ATP and active-site residues (e.g., Asp95, Lys135) to orient the γ-phosphate for nucleophilic attack .
Q. What strategies are effective for designing bisubstrate analogue inhibitors of HPPK?
- Scaffold optimization : Link 7,7-dimethyl-7,8-dihydropterin to adenosine via a piperidine-linked thioether bridge, improving binding affinity (IC50 < 1 µM) .
- Structure-activity relationship (SAR) : Derivatives with carboxyethyl or bromomethyl groups at position 6 of the pterin ring enhance inhibition by mimicking the transition state .
- Crystallography-guided design : Co-crystal structures (PDB: 4M5N) identify induced-fit pockets for aryl-substituted 8-thioguanine scaffolds .
Q. How do QM/MM calculations elucidate HPPK’s catalytic mechanism?
- Reaction trajectory : Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations reveal a dissociative transition state, with partial cleavage of the Pγ–O bond in ATP before nucleophilic attack by H2Pte .
- Role of key residues : Lys135 stabilizes negative charge on the γ-phosphate, while Asp95 acts as a general base to deprotonate H2Pte’s hydroxyl group .
Q. How is dihydropteroate synthase (DHPS) functionally coupled to HPPK in bifunctional enzymes?
- Substrate channeling : In Francisella tularensis, the HPPK and DHPS domains are fused into a single polypeptide, enabling direct transfer of H2Pte-PP to DHPS without solvent exposure .
- Regulatory feedback : Dihydropteroate inhibits DHPS activity (Ki = 2 µM), while HPPK activity is rate-limited by H2Pte-PP availability, ensuring pathway coordination .
Q. Methodological Considerations
- Crystallization challenges : Optimize HPPK buffer conditions (e.g., 0.1 M sodium cacodylate, pH 6.5) to prevent aggregation and improve crystal symmetry (space group P 31) .
- Enzyme inhibition assays : Use SPR or isothermal titration calorimetry (ITC) to validate inhibitor binding, complemented by IC50 measurements in coupled assays with DHPS .
- Dynamic studies : Combine X-ray crystallography with NMR relaxation experiments to map conformational changes in real time .
Properties
IUPAC Name |
2-amino-6-(hydroxymethyl)-7,8-dihydro-3H-pteridin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h13H,1-2H2,(H4,8,9,11,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQNNQTXUGLUEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274264 | |
Record name | 6-HYDROXYMETHYL-7,8-DIHYDROPTERIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3672-03-5 | |
Record name | 2-Amino-6-(hydroxymethyl)-7,8-dihydro-3H-pteridin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003672035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxymethyl-7,8-Dihydropterin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02119 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-HYDROXYMETHYL-7,8-DIHYDROPTERIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-6-(HYDROXYMETHYL)-7,8-DIHYDRO-3H-PTERIDIN-4-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B46L5LR2XM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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